molecular formula C7H7NO3 B1360044 3,5-Dihydroxybenzamide CAS No. 3147-62-4

3,5-Dihydroxybenzamide

Numéro de catalogue B1360044
Numéro CAS: 3147-62-4
Poids moléculaire: 153.14 g/mol
Clé InChI: PLYYMFBDRBSPJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 3,5-Dihydroxybenzamide involves several steps. One method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular formula of 3,5-Dihydroxybenzamide is C7H7NO3 . It has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .


Physical And Chemical Properties Analysis

3,5-Dihydroxybenzamide has a density of 1.5±0.1 g/cm3, a boiling point of 452.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .

Applications De Recherche Scientifique

Inhibitor Development

  • Microsomal Prostaglandin E2 Synthase-1 Inhibitors : 3,5-Dihydroxybenzamide derivatives were developed as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). These inhibitors hold potential in anti-inflammatory and anticancer applications (Lauro et al., 2016).

Environmental Applications

  • Decomposition in Aqueous Solutions : Studies on the decomposition of 3,5-dinitrobenzamide (a derivative) in aqueous solutions using UV/hydrogen peroxide and UV/titanium dioxide oxidation processes provided insights into effective methods for removing this compound from wastewater and surface water (Yan et al., 2017).

Biochemical Research

  • Catechol-O-Methyltransferase Inhibitors : 3,5-Dihydroxybenzamide has been used in the synthesis and evaluation of bifunctional catechol-O-methyltransferase (COMT) inhibitors, which have applications in neurological disorders (Brevitt & Tan, 1997).
  • Spectroscopic Studies : The compound has been a subject of spectroscopic studies, contributing to a better understanding of salicylic acid derivatives (Takač & Vikić Topić, 2004).

Pharmacological Research

  • Anti-Apoptotic Effects : 3,5-Dihydroxybenzamide derivatives have been evaluated for their anti-apoptotic effects, particularly in the context of radiation-induced organ damage (El-Sheikh et al., 2018).

Chemical Analysis and Sensor Development

  • Photocatalytic Degradation Studies : Investigations into the photocatalytic degradation of various compounds using 3,5-Dihydroxybenzamide derivatives have provided insights into environmental remediation techniques (Torimoto et al., 1996).
  • Biosensor Development : The compound has been utilized in the development of biosensors for the simultaneous determination of various biomolecules, demonstrating its utility in analytical chemistry (Karimi-Maleh et al., 2014).

Nutritional Research

  • Biomarkers for Dietary Intake : Metabolites of 3,5-Dihydroxybenzamide have been proposed as potential biomarkers for whole-grain wheat and rye intake, contributing to nutritional epidemiology research (Zhu et al., 2014).

Mécanisme D'action

Safety and Hazards

When handling 3,5-Dihydroxybenzamide, it’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name

3,5-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYMFBDRBSPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062870
Record name Benzamide, 3,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxybenzamide

CAS RN

3147-62-4
Record name 3,5-Dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxybenzoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxybenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 3,5-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 3,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIHYDROXYBENZOIC ACID AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3CAA58OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

After reaction step (a), the resulting amine (1 equiv.), 3,5-dihydroxybenzoic acid (1 equiv.), EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv.), HOBt (1-hydroxybenzotriazole hydrate) (1.2 equiv.), and Et3N (4 equiv.) in CH2Cl2.DMF (9:1) were stirred for 12 hours at room temperature. Then the reaction mixture was diluted with EtOAc and the organic layer washed with brine. The combined organic layer was dried over anhydrous Na2SO4 and concentrated. Purification of the resulting crude product by flash silica gel chromatography provided corresponding 3,5-dihydroxybenzamide derivative. The above derivative (1 equiv.) and active carbonate 4 (1.1 equiv.) in THF were stirred under hydrogen atmosphere in presence of Pd—C (10%) for 12 hours at room temperature. Then the reaction mixture was filtered and the organic layer washed with brine. The combined organic layer was dried over anhydrous Na2SO4 and concentrated. Purification of the resulting crude product by flash silica gel chromatography provided compound 134 as a solid.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxybenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Dihydroxybenzamide
Reactant of Route 3
Reactant of Route 3
3,5-Dihydroxybenzamide
Reactant of Route 4
Reactant of Route 4
3,5-Dihydroxybenzamide
Reactant of Route 5
3,5-Dihydroxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Dihydroxybenzamide

Q & A

Q1: What is the significance of incorporating 3,5-Dihydroxybenzamide into olive oil-in-water emulsions?

A: A study demonstrated that a new cyanothiophene-based phenolic compound, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B), exhibited strong antioxidant properties and preferentially accumulated at the oil-water interface in olive oil-in-water emulsions. [] This interfacial accumulation is crucial for protecting lipids from oxidation, as it allows the antioxidant to effectively scavenge free radicals generated at the interface. This suggests that incorporating 3,5-Dihydroxybenzamide or similar compounds into emulsions could enhance the oxidative stability of lipid-based products.

Q2: How does the crystal structure of 3,5-Dihydroxybenzamide derivatives influence their potential applications?

A: The crystal structure of N,N'-bis(3,5-dihydroxybenzamide)-1,4-benzene reveals the formation of a stable 3D framework driven by intermolecular hydrogen bonding involving both the amide and hydroxyl groups. [] This intricate network, characterized by amide-hydroxyl and hydroxyl-amide hydrogen bonds, as well as interactions with water molecules, suggests potential applications in areas such as crystal engineering, supramolecular chemistry, and the design of novel materials with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.